Phytonadione Trans-IV
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Overview
Description
Preparation Methods
Phytonadione Trans-IV can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is typically carried out under acidic conditions, and the product is purified through crystallization or chromatography . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate the cis and trans isomers of Vitamin K1 .
Chemical Reactions Analysis
Phytonadione Trans-IV undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
Phytonadione Trans-IV has a wide range of scientific research applications:
Chemistry: It is used as a standard in HPLC for the separation of isomers.
Biology: It plays a crucial role in the study of blood coagulation pathways.
Medicine: It is used in the treatment of Vitamin K deficiency and related coagulation disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods
Mechanism of Action
Phytonadione Trans-IV acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is found in the liver. This enzyme converts inactive forms of coagulation factors II, VII, IX, and X into their active forms by carboxylating specific glutamate residues . This process is essential for the proper functioning of the blood clotting cascade.
Comparison with Similar Compounds
Phytonadione Trans-IV is often compared with other forms of Vitamin K, such as:
Menadione (Vitamin K3): A synthetic form of Vitamin K that is water-soluble and less potent than this compound.
Menaquinone (Vitamin K2): A naturally occurring form of Vitamin K found in fermented foods and animal products. .
This compound is unique due to its rapid and prolonged effect in promoting the synthesis of clotting factors, making it highly effective in treating coagulation disorders .
Properties
Molecular Formula |
C31H46O2 |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-methyl-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m0/s1 |
InChI Key |
MBWXNTAXLNYFJB-JHBCSKSVSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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